2-Acetoxypropanoic acid
Description
Chirality and Stereoisomeric Forms of 2-Acetoxypropanoic Acid
A critical aspect of this compound's molecular structure is the presence of a chiral center at the second carbon atom. This gives rise to stereoisomerism, meaning the compound can exist in different spatial arrangements. These different forms, known as enantiomers and racemates, often exhibit distinct biological activities and are of great interest in fields like pharmaceutical development.
The (R)-enantiomer, systematically named (2R)-2-acetyloxypropanoic acid, is one of the two stereoisomers of this compound. nih.gov It is also referred to as (+)-O-Acetyl-D-lactic acid. chemimpex.com This chiral molecule is a colorless, clear liquid and serves as a valuable intermediate in the synthesis of various bioactive compounds, particularly in pharmaceutical development for creating targeted therapies. chemimpex.com Its specific stereochemistry is advantageous in applications requiring chirality, such as in the development of enantiomerically pure drugs. chemimpex.com
Synonyms: (+)-O-Acetyl-D-lactic acid chemimpex.com
Molecular Formula: C₅H₈O₄ chemimpex.com
Molecular Weight: 132.12 g/mol chemimpex.com
Appearance: Colorless clear liquid chemimpex.com
Density: 1.18 g/mL chemimpex.com
Boiling Point: 82 °C / 0.2 mmHg chemimpex.com
Optical Rotation: [α]20/D = +9° (c=2.5 in 1.5 mol/L NaOH) chemimpex.com
The (S)-enantiomer, or (S)-(-)-2-acetoxypropanoic acid, is the other stereoisomer. chemimpex.com It is also known as (-)-O-Acetyl-L-lactic acid. chemimpex.com This chiral molecule is a versatile intermediate in the synthesis of pharmaceuticals, such as anti-inflammatory drugs, and agrochemicals. chemimpex.com Its distinct acetoxy group enhances its reactivity, which is particularly beneficial in the synthesis of chiral drugs where specific stereochemistry can significantly influence biological activity. chemimpex.com An efficient method for its synthesis involves the acetylation of (S)-(+)-lactic acid with acetyl chloride in tetrahydrofuran (B95107). mdpi.com
Synonyms: (-)-O-Acetyl-L-lactic acid chemimpex.com
Molecular Formula: C₅H₈O₄ chemimpex.com
Molecular Weight: 132.12 g/mol chemimpex.com
Appearance: Colorless clear liquid chemimpex.com
Density: 1.18 g/mL chemimpex.com
Boiling Point: 141 - 143 °C / 20 mmHg chemimpex.com
Optical Rotation: [α]20/D = -44 to -55° (c=7 in CHCl3) chemimpex.com
Racemic this compound is a mixture containing equal amounts of the (R)- and (S)-enantiomers. ncats.io Also referred to as (±)-α-acetoxypropionic acid, this form is chemically identical to its constituent enantiomers in an achiral environment but does not exhibit optical activity. cymitquimica.comncats.io The synthesis of the racemic mixture can be achieved through methods like the acetoxylation of lactic acid using acetic anhydride (B1165640). smolecule.com
| Property | (R)-(+)-2-Acetoxypropanoic Acid | (S)-(-)-2-Acetoxypropanoic Acid | Racemic (±)-2-Acetoxypropanoic Acid |
| Synonyms | (+)-O-Acetyl-D-lactic acid chemimpex.com | (-)-O-Acetyl-L-lactic acid chemimpex.com | (±)-α-Acetoxypropionic acid cymitquimica.com |
| Molecular Formula | C₅H₈O₄ chemimpex.com | C₅H₈O₄ chemimpex.com | C₅H₈O₄ ncats.io |
| Molecular Weight | 132.12 g/mol chemimpex.com | 132.12 g/mol chemimpex.com | 132.11 g/mol sigmaaldrich.com |
| Appearance | Colorless clear liquid chemimpex.com | Colorless clear liquid chemimpex.com | Colorless to pale yellow liquid cymitquimica.com |
| Density | 1.18 g/mL chemimpex.com | 1.18 g/mL chemimpex.com | 1.176 g/mL at 20 °C sigmaaldrich.com |
| Boiling Point | 82 °C / 0.2 mmHg chemimpex.com | 141 - 143 °C / 20 mmHg chemimpex.com | Not specified |
| Optical Rotation | [α]20/D = +9° (c=2.5 in 1.5 mol/L NaOH) chemimpex.com | [α]20/D = -44 to -55° (c=7 in CHCl3) chemimpex.com | Optically inactive ncats.io |
(S)-(-)-2-Acetoxypropanoic Acid
Significance of this compound as a Versatile Chemical Intermediate
This compound, in its various forms, serves as a crucial building block in organic synthesis. chemimpex.comchemimpex.com It is a precursor for the synthesis of a variety of esters and polymers. smolecule.com For instance, it can be used to produce acrylic acid from a biorenewable feedstock, lactic acid, as opposed to petroleum-based sources. smolecule.com The process involves the acetoxylation of lactic acid to form this compound, which is then pyrolyzed to yield acrylic acid. researchgate.net
In the pharmaceutical industry, its derivatives are investigated for potential therapeutic applications, including anti-inflammatory effects. smolecule.comchemimpex.com The chiral nature of its enantiomers is particularly valuable in creating enantiomerically pure drugs, where one stereoisomer may have the desired therapeutic effect while the other may be inactive or cause unwanted side effects. chemimpex.comchemimpex.com
Beyond pharmaceuticals, it finds use in the food industry as a potential flavoring agent and preservative. chemimpex.comchemimpex.com Furthermore, it is utilized in the production of biodegradable polymers and in cosmetic formulations for its moisturizing properties and ability to enhance skin absorption. chemimpex.comchemimpex.com
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-acetyloxypropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8O4/c1-3(5(7)8)9-4(2)6/h3H,1-2H3,(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTLNOANVTIKPEE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701313512 | |
| Record name | 2-Acetoxypropionic acid | |
| Source | EPA DSSTox | |
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Molecular Weight |
132.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
535-17-1, 3853-80-3 | |
| Record name | 2-Acetoxypropionic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=535-17-1 | |
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| Record name | alpha-Acetolactate | |
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| Record name | 2-Acetoxypropanoic acid | |
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| Record name | 2-Acetoxypropionic acid | |
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| Record name | Propanoic acid, 2-(acetyloxy) | |
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| Record name | 2-Acetoxypropionic Acid | |
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| Record name | ACETYLLACTIC ACID | |
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Advanced Synthetic Methodologies and Catalysis in 2 Acetoxypropanoic Acid Production
Acetoxylation of Lactic Acid and its Derivatives
A primary and efficient route to synthesize 2-acetoxypropanoic acid involves the acetoxylation of lactic acid. smolecule.comcsic.es This process typically utilizes acetic anhydride (B1165640) or acetic acid as the acetylating agent. smolecule.comgoogle.com The reaction is an esterification where the hydroxyl group of lactic acid reacts to form an acetyl ester. This method is noted for its high selectivity and is a important step in a proposed two-step conversion of lactic acid to acrylic acid, another valuable bulk chemical. csic.esrsc.org In this pathway, the initial acetoxylation of lactic acid yields this compound, which can then undergo pyrolysis to produce acrylic acid and regenerate acetic acid. csic.esrsc.org
Catalytic Systems for Lactic Acid Acetoxylation
The efficiency of lactic acid acetoxylation is significantly influenced by the choice of catalyst. A range of catalytic systems has been explored to facilitate this reaction, with a strong emphasis on heterogeneous solid acid catalysts. csic.esrsc.orgresearchgate.net These are favored for their ease of separation from the reaction mixture, potential for reusability, and for offering a more environmentally benign alternative to homogeneous catalysts like sulfuric acid. google.comresearchgate.net The screening of various solid acid catalysts has been a central theme in research, aiming to identify systems that provide high activity and selectivity under manageable reaction conditions. csic.esresearchgate.netscispace.com
Solid acid catalysts are at the forefront of research for producing this compound from lactic acid. csic.esresearchgate.net These materials possess acidic sites on their surface that can effectively catalyze the esterification reaction. The catalysts investigated include a diverse array of materials such as zeolites, sulfated zirconia, ion-exchange resins, and sulfonated carbons. csic.esrsc.orgscispace.com Research indicates that catalysts containing sulfonic acid functional groups tend to exhibit the highest activity and selectivity for this transformation. csic.esscispace.com Standardized testing conditions, such as a reaction temperature of 100°C and a lactic acid to acetic acid molar ratio of 1:3.3, have been used to compare the performance of these different solid acids. csic.esresearchgate.netscispace.com
Y zeolites, both in their microporous and synthesized macroporous forms, have been investigated as catalysts for the acetoxylation of lactic acid. csic.esscispace.com Despite possessing high acid strength, they have demonstrated very low yields of this compound. csic.esscispace.com The limited performance of Y zeolites in this reaction is attributed to the restricted pore size, which hinders the access of reactant molecules to the active catalytic sites within the zeolite structure. csic.esscispace.com The synthesis of the protonic form (H-Y) involves ion exchange with an ammonium (B1175870) nitrate (B79036) solution followed by calcination. rsc.org
Sulfated zirconia (SZ) is recognized as a solid acid catalyst with strong acid sites and good thermal stability. csic.esscispace.comuva.nl However, when tested for the acetoxylation of lactic acid, SZ catalysts prepared by calcination at both 450°C and 650°C exhibited low activity. csic.esscispace.comuva.nl This suggests that despite its strong acidity, the nature of the active sites on sulfated zirconia may not be optimal for this specific esterification reaction under the tested conditions. csic.esscispace.com
Commercial ion-exchange resins, particularly those with sulfonic acid groups, have emerged as highly effective catalysts for the synthesis of this compound. csic.esscispace.com
Nafion NR50 , a mesoporous sulfonated tetrafluoroethylene-based fluoropolymer-copolymer, is considered a superacid catalyst and shows high activity and selectivity in the acetoxylation of lactic acid. csic.esscispace.comnafion.com However, its activity has been observed to decrease over initial recycling steps before stabilizing. scispace.comrsc.org
Amberlyst 70 , a macroporous sulfuric acid-functionalized styrene-divinylbenzene copolymer, also demonstrates high activity and selectivity. csic.esscispace.com Remarkably, it has shown stable and even slightly increased yields of this compound upon recycling, which may be due to a more open polymer structure resulting from swelling during washing procedures. scispace.com It is known for its high thermal stability, up to 190°C. researchgate.net
Both Nafion NR50 and Amberlyst 70 were among the most active catalysts tested, achieving this compound yields of 34–37% with selectivities between 83–90% after 3 hours at 100°C. csic.esrsc.org
Sulfonated graphene, a carbon-based material functionalized with sulfonic acid groups, has been identified as a highly active and selective catalyst for the acetoxylation of lactic acid. csic.esscispace.com It performs on par with the most effective ion-exchange resins under similar reaction conditions. csic.esresearchgate.net The synthesis of sulfonated graphene can be achieved through methods like the hydrothermal sulfonation of reduced graphene oxide or by coupling the diazonium salt of sulfanilic acid to graphene. csic.esresearchgate.net Despite its high initial activity, studies on catalyst reusability have shown that sulfonated graphene tends to lose activity after each recycling step, which is attributed to the leaching of the sulfonic groups from the graphene sheets. scispace.comrsc.org
Catalyst Performance in Lactic Acid Acetoxylation
The following table summarizes the performance of various solid acid catalysts in the acetoxylation of lactic acid to produce this compound after a 3-hour reaction time at 100°C.
| Catalyst | Type | Lactic Acid Conversion (%) | Selectivity to 2-APA (%) | Yield of 2-APA (%) |
| Amberlyst 70 | Ion-Exchange Resin | 41 | 90 | 37 |
| Nafion NR50 | Ion-Exchange Resin | 44 | 83 | 36 |
| Sulfonated Graphene | Carbon-based | 41 | 83 | 34 |
| Y Zeolites | Zeolite | Low | Low | Low |
| Sulfated Zirconia | Metal Oxide | Low | Low | Low |
Data sourced from research comparing various solid acid catalysts under standardized conditions. csic.esrsc.org
Solid Acid Catalysts
Sulfonated Silica (B1680970) Gels and Mixed Oxides
A range of solid acid catalysts have been investigated for the acetoxylation of lactic acid to this compound. rsc.org Among these, sulfonated silica gels and various mixed oxides have shown promise. rsc.orgresearchgate.net While sulfonic acid functionalized silica gel demonstrated modest activity, other sulfonated materials have proven more effective. csic.esresearchgate.net For instance, sulfonic acid functionalized activated carbon (AC-SO3H) and sulfonated graphene have exhibited high activity and selectivity. csic.es
Research has also explored the efficacy of mixed oxide catalysts. A mixed phase Mo–V–Te–Nb–O catalyst, known for its application in other oxidation reactions, showed moderate activity in the synthesis of this compound. csic.es Similarly, sulfated zirconia (SZ) catalysts, despite their known strong acid sites, displayed low activity in this specific reaction. csic.es
Role of Acetic Acid and Acetic Anhydride in Acetoxylation
Acetic acid and acetic anhydride are the primary acetylating agents in the production of this compound. smolecule.comgoogle.com Acetic acid can serve as both a reagent and a solvent in the acetoxylation of lactic acid. rsc.orgcsic.es The use of acetic acid is particularly advantageous as it can be recovered in the subsequent pyrolysis step where this compound is converted to acrylic acid. rsc.orgresearchgate.net
Acetic anhydride is also a key reactant, often used in conjunction with acetic acid. google.comrsc.org In one method, an aqueous solution of lactic acid is reacted with acetic anhydride in the presence of acetic acid. google.com The acetic acid generated as a byproduct of the reaction can be utilized to remove water from the initial lactic acid solution, thus preventing the hydrolysis of acetic anhydride and the dimerization of lactic acid. google.com The molar ratio of acetic anhydride to lactic acid is a critical parameter, with optimal ratios typically ranging from 1.01 to 1.5. google.com
Optimization of Reaction Conditions for Acetoxylation
Optimizing reaction conditions is crucial for maximizing the yield and selectivity of this compound. Key parameters that are often adjusted include temperature, catalyst loading, and the molar ratio of reactants. csic.esgoogle.comresearchgate.net
In studies involving solid acid catalysts, the reaction is typically conducted at temperatures around 100°C. csic.esresearchgate.net For instance, when using catalysts like Amberlyst 70, a reaction temperature of 100°C with a lactic acid to acetic acid molar ratio of 1:3.3 and a catalyst loading of 5.5 wt% has been employed. csic.esresearchgate.net Under these conditions, yields of this compound between 34-37% with selectivities ranging from 83-90% have been achieved after 3 hours. csic.esresearchgate.net Further optimization of these conditions is expected to lead to even higher selectivities. csic.es
When using acetic anhydride, the reaction temperature is preferably maintained between 50°C and 100°C, with a more preferred range of 60°C to 80°C to minimize the undesirable dimerization of lactic acid. google.com
Table 1: Performance of Various Solid Acid Catalysts in the Acetoxylation of Lactic Acid
| Catalyst | 2-APA Yield (after 3h) | Selectivity to 2-APA |
| Amberlyst 70 | 34-37% | 83-90% |
| Nafion NR50 | 34-37% | 83-90% |
| AC-SO3H | 34-37% | 83-90% |
| Sulfonated Graphene | 34-37% | 83-90% |
| Data sourced from a study with reaction conditions: LA:AcOH ratio 1.0:3.3; catalyst 5.5 wt%; 100°C. csic.es |
Biorenewable Feedstocks for this compound Synthesis
The use of biorenewable feedstocks is a cornerstone of sustainable chemical production. Lactic acid and its derivatives, derived from the fermentation of biomass, are primary bio-based precursors for this compound. smolecule.comhud.ac.ukscispace.com
Lactic Acid as a Bio-based Precursor
Lactic acid, a platform chemical produced from the fermentation of sugars, is a key biorenewable starting material for synthesizing this compound. rsc.orgcsic.eshud.ac.uk The acetoxylation of lactic acid using acetic acid or acetic anhydride is a well-established route. smolecule.comgoogle.com This process is part of an alternative pathway to produce acrylic acid from renewable resources, moving away from traditional petroleum-based feedstocks. rsc.orgsmolecule.com The process often involves heterogeneous catalysis to facilitate the conversion. csic.eshud.ac.uk
Direct Esterification Approaches
Direct esterification represents a straightforward method for the synthesis of this compound. smolecule.comhud.ac.uk This approach typically involves the reaction of lactic acid with an acetylating agent in the presence of a catalyst. smolecule.comhud.ac.uk The reaction of lactic acid with acetic acid, catalyzed by strong acids, is a common example of direct esterification to produce 2-acetoxypropionic acid. researchgate.net While direct esterification of propanoic acid with acetic anhydride or acetyl chloride can also yield this compound, this method may necessitate stringent conditions to control side reactions. smolecule.com
Alternative Synthetic Routes and Novel Methodologies
Alternative and novel methodologies for the synthesis of this compound focus on improving efficiency, yield, and sustainability. These routes explore different starting materials and process designs to overcome the limitations of traditional methods.
An alternative synthetic pathway for producing this compound involves the reaction of (2S)-chloroacetone with acetic acid. This reaction is typically conducted in an alcohol solvent to yield the desired product. This method represents a different approach from the more commonly studied acetylation of lactic acid.
The efficient production of this compound (2-APA) from lactic acid is a key step in the synthesis of bio-based acrylic acid. aiche.org The reaction of lactic acid with acetic acid is thermodynamically challenging, with a low equilibrium constant, which leads to poor conversions in standard batch reactors. aiche.org
To overcome this, a process design utilizing continuous reactive distillation has been developed. aiche.org This method has demonstrated high conversion of lactic acid and its oligomers (>98%) and high selectivity towards 2-APA (96%) when using a 20% lactic acid feed. aiche.org The process is catalyzed by a cation exchange resin (Amberlyst-15) supported within a structured packing. aiche.org A notable advantage of this process is the enhanced separation of water and acetic acid due to the presence of lactic acid, allowing for a distillate stream of 99% water while retaining acetic acid in the reaction column. aiche.org Process analysis and prediction of column behavior are supported by simulation software like AspenPlus, which uses a pseudo-homogeneous kinetic model derived from experimental data. aiche.org
Interactive Data Table: Process Parameters for 2-APA Synthesis via Reactive Distillation
| Parameter | Details | Source(s) |
| Process Type | Continuous Reactive Distillation | aiche.org |
| Reactants | Lactic Acid (20 wt% to 85 wt% aqueous solutions), Glacial Acetic Acid | aiche.org |
| Catalyst | Amberlyst-15 cation exchange resin | aiche.org |
| Catalyst Support | Sulzer Katapak-SP11 structured packing | aiche.org |
| Lactic Acid Conversion | >98% | aiche.org |
| Selectivity to 2-APA | 96% (with 20% lactic acid feed) | aiche.org |
| Process Simulation | AspenPlus software | aiche.org |
Continuous mode synthesis offers significant advantages for the industrial-scale production of this compound. The use of a continuous reactive distillation column allows for the reaction and separation to occur simultaneously, driving the equilibrium towards the product and improving yield. aiche.org
A pilot-scale setup for this continuous process has been described, utilizing a six-meter tall, 50 mm inner diameter Pyrex column operated at atmospheric pressure. aiche.org This design proves the viability of the continuous synthesis of 2-APA from aqueous lactic acid solutions. aiche.org Further research into the subsequent pyrolysis step to produce acrylates from this compound esters has also shown stability over 30 hours of continuous operation, indicating the potential for robust, scaled-up processes. researchgate.net The ability to recycle the acetic acid and the catalyst is a key advantage for the economic viability of such a continuous process. google.com
Process Design for Efficient Production
Recycling Studies of Catalytic Systems in this compound Synthesis
The reusability of catalysts is a critical factor for the economic and environmental sustainability of this compound production. Research has focused on the use of heterogeneous solid acid catalysts for the acetoxylation of lactic acid, which simplifies catalyst separation and enables recycling. rsc.orgcsic.esresearchgate.net
A range of solid acid catalysts have been tested, including Y zeolites, sulfated zirconia, ion-exchange resins, sulfonated graphene, and various sulfonated silica gels. rsc.orgcsic.esresearchgate.net Among these, catalysts based on sulfonic functional groups demonstrated the highest activity and selectivity. csic.es
Recycling studies were conducted on the most active catalysts to assess their stability and performance over multiple reaction cycles. rsc.orgcsic.esresearchgate.net The findings indicated that ion-exchange resins, in particular, showed the most promising results in terms of recyclability. csic.es While one study noted that a specific method allowing for catalyst recycling suffered from low intermediate yields of under 50%, the broader research supports the potential for efficient catalyst reuse. google.com The successful recycling of both the catalyst and acetic acid, which can be used as both a reagent and a solvent, is a significant advantage of these advanced catalytic systems. google.comrsc.orgcsic.es
Interactive Data Table: Performance of Catalytic Systems in this compound Synthesis
| Catalyst Type | Key Findings | Source(s) |
| Ion-Exchange Resins | Showed the best recycling results among tested solid acid catalysts. High activity and selectivity. | rsc.orgcsic.es |
| Sulfonated Graphene | High activity and selectivity due to sulfonic functional groups. | rsc.orgcsic.es |
| Y Zeolites | Tested as a solid acid catalyst for the acetoxylation step. | rsc.orgcsic.esresearchgate.net |
| Sulfated Zirconia | Investigated as part of a range of solid acid catalysts. | rsc.orgcsic.esresearchgate.net |
| Amberlyst 70 | High activity and selectivity, with yields of 2-APA between 34-37% and selectivity of 83-90% after 3 hours. | csic.es |
Chemical Reactivity and Transformation Pathways of 2 Acetoxypropanoic Acid
Esterification Reactions for Polymer Material Production
2-Acetoxypropanoic acid can undergo esterification by reacting with alcohols. This process is significant for the synthesis of various polymer materials. smolecule.com The resulting esters, particularly methyl 2-acetoxypropionate, are valuable precursors for producing acrylate (B77674) esters, which are monomers for a wide range of polymers used in plastics, coatings, and adhesives. aiche.orggoogle.com The conversion of this compound to its esters can be achieved with high efficiency. For instance, the esterification of this compound with methanol (B129727) to produce methyl 2-acetoxypropionate has been shown to be a rapid reaction. osti.gov
Pyrolysis to Acrylic Acid and its Esters
The pyrolysis, or thermal decomposition, of this compound and its esters is a critical step in the production of acrylic acid and acrylates from lactic acid. csic.esosti.gov This reaction proceeds through a cyclic elimination mechanism, which is highly selective and avoids the formation of a carbocation intermediate that can lead to undesirable side products. csic.esgoogle.com
The pyrolysis of this compound and its esters is typically carried out at elevated temperatures, generally in the range of 400°C to 600°C. google.com The reaction is often performed in the gas phase by passing the vaporized reactant through a heated tube reactor. google.com The use of a diluent gas, such as carbon dioxide, has been shown to improve the yield of acrylates. aiche.orgresearchgate.net Additionally, co-feeding a limited amount of acetic acid with the this compound ester can also enhance the acrylate yield. aiche.orgresearchgate.net Optimal conditions for the pyrolysis of methyl and benzyl (B1604629) 2-acetoxypropanoate esters have been identified as 550°C in a fixed-bed reactor. figshare.com
Table 1: Reaction Conditions for Pyrolysis of this compound and its Esters
| Reactant | Temperature Range (°C) | Diluent Gas | Co-feed | Reactor Type | Reference |
| Methyl 2-acetoxypropionate | 400 - 600 | - | - | Heated tube with catalytic surface | google.com |
| Methyl and Benzyl 2-acetoxypropanoate esters | 550 | Carbon Dioxide | Acetic Acid | Fixed-bed reactor | researchgate.netfigshare.com |
| 2-acetoxypropionic acid | 300 - 360 | - | - | Continuous reactor | rsc.org |
Various catalytic systems have been investigated to improve the efficiency and selectivity of the pyrolysis reaction. Solid acid catalysts are commonly employed. csic.es Some of the catalysts that have been studied include:
Calcium sulfate (B86663): This has been identified as a potential catalyst for the pyrolysis of methyl 2-acetoxypropionate. google.com
Quartz: Similar to calcium sulfate, quartz surfaces can catalyze the pyrolysis reaction. google.com
Phosphate (B84403) salts: Barium and calcium phosphate have been shown to be effective catalysts for the pyrolysis of this compound to acrylic acid. osti.govrsc.org
Silica (B1680970): Low surface area silica with mild surface acidity has been found to be an effective contact material for the pyrolysis of this compound esters. aiche.org
Heteropoly acids: Compounds like tungstophosphoric acid and molybdosilicic acid can also be used as catalysts. google.com
Ionic liquids: Certain ionic liquids can serve as both the reaction medium and the catalyst for the pyrolysis process. google.com
A range of solid acid catalysts, including Y zeolites, sulfated zirconia, ion-exchange resins, and sulfonated carbons, have been tested for the initial acetoxylation step to form this compound, which is then pyrolyzed. csic.esresearchgate.net
Table 2: Catalytic Systems for Pyrolysis of this compound and its Esters
| Catalyst | Reactant | Reference |
| Calcium sulfate | Methyl 2-acetoxypropionate | google.com |
| Quartz | Methyl 2-acetoxypropionate | google.com |
| Barium phosphate | This compound | osti.gov |
| Calcium phosphate | 2-acetoxypropionic acid | rsc.org |
| Low surface area silica | This compound esters | aiche.org |
| Heteropoly acids | Methyl 2-acetoxypropionate | google.com |
| Ionic liquids | Methyl 2-acetoxypropionate | google.com |
Several strategies have been developed to enhance the yield of acrylates from the pyrolysis of this compound and its esters. Research has shown that acrylate ester yields as high as 75-80% can be achieved under optimized conditions. aiche.orgresearchgate.netfigshare.com
Key factors for enhancing yields include:
Choice of Ester: The structure of the ester group plays a significant role. Methyl and benzyl esters of this compound have demonstrated remarkably higher acrylate yields compared to ethyl or butyl esters. researchgate.netfigshare.com This is because the latter have hydrogen atoms on the β-carbon of the ester group, which can lead to a competing alkene elimination reaction, thereby reducing the acrylate yield. researchgate.netfigshare.com
Use of Diluent Gas: Employing carbon dioxide as a diluent gas has been shown to significantly improve acrylate yields for some esters. aiche.org
Acetic Acid Co-feed: The addition of a limited quantity of acetic acid to the feed has also been found to be beneficial for increasing acrylate yields. aiche.orgresearchgate.net
Reactor Material: The choice of material for the reactor and any packing material is important. Low surface area silica with mild acidity has been identified as a superior contact material compared to others. aiche.org
Process Stability: Under optimal conditions, the conversion of this compound esters to acrylates has been shown to be stable for over 30 hours of continuous operation with minimal carbon deposition on the catalyst. researchgate.netfigshare.com
Minimizing Side Reactions during Pyrolysis (e.g., Polymerization, Decomposition)
The pyrolysis of this compound and its esters to produce acrylic acid and acrylates is a promising bio-based route, but it is often accompanied by undesirable side reactions such as polymerization and decomposition. researchgate.netjustia.com Minimizing these side reactions is crucial for achieving high yields and process efficiency.
One key strategy to prevent side reactions is to keep the residence time of the gaseous products in the reactor very short, typically between 0.1 and 10 seconds. google.com This rapid removal of the desired acrylates from the high-temperature reaction zone helps to limit their subsequent decomposition or polymerization. google.com Injecting methyl 2-acetoxypropionate or 2-acetoxypropionic acid as a liquid into the reactor, where it then flashes and cracks, is a method to achieve this short residence time for the gaseous products. google.com
The presence of a thermally stable polymerization inhibitor in the high-boiling liquid within the reactor is another effective measure. google.com Phenothiazine is one such inhibitor that can be used to prevent the polymerization of the acrylate products. google.com
Furthermore, the choice of catalyst and reaction conditions plays a significant role. For the pyrolysis of this compound, catalysts like barium phosphate (Ba₃(PO₄)₂) have been shown to be effective. osti.gov However, higher temperatures (≥350°C) can lead to the decomposition of the desired acrylic acid, thus lowering the yield. osti.gov In the pyrolysis of methyl-2-acetoxypropionate (MAPA), conducting the reaction at temperatures between 400°C and 600°C over a catalytic surface such as calcium sulfate or quartz is common. google.com
Side reactions can also lead to the formation of carbon deposits on the catalyst surface. researchgate.net These coking reactions can be influenced by factors such as the presence of water and the composition of the feed. For instance, in related processes, the reverse water-gas shift reaction can occur, where hydrogen from methane (B114726) decomposition reacts with carbon dioxide to form water and carbon monoxide. researchgate.net
Capping the hydroxyl end group of polylactic acid (a polymer of lactic acid) with an acetyl group has been shown to increase the thermal stability of the polymer during pyrolysis, suggesting that the free hydroxyl group can participate in degradation mechanisms. researchgate.netcore.ac.uk This indicates that the acetyl group in this compound plays a role in directing the desired elimination reaction and preventing some unwanted decomposition pathways. researchgate.net
Pyrolysis of Methyl-2-acetoxypropionate (MAPA) to Methyl Acrylate
The pyrolysis of methyl-2-acetoxypropionate (MAPA) is a well-studied reaction for the production of methyl acrylate, a valuable monomer. google.comresearchgate.nettib.eu This process involves a cyclic elimination of acetic acid and is favored because it avoids the formation of a carbocation intermediate, which is associated with the less efficient dehydration of methyl lactate (B86563). researchgate.netgoogle.com
High yields of methyl acrylate, often around 90%, can be achieved through this pyrolysis reaction. google.com The process is typically carried out at temperatures ranging from 400°C to 600°C. google.com Various contact materials, including quartz and calcium sulfate, have been used to facilitate the reaction. google.comgoogle.com
Several factors influence the efficiency of MAPA pyrolysis. The residence time of the gaseous reactants in the heated zone is a critical parameter. osti.gov Short residence times are generally preferred to minimize side reactions. google.com For instance, when using a 100% MAPA feed, a yield of 76% was obtained, with some decomposition observed in the reactor. osti.gov However, with a feed of 50% MAPA dissolved in methanol, the yield increased to 90% at 550°C without a catalyst. osti.gov
The presence of an inert gas and an excipient in the feed can also enhance the process. google.com A gaseous mixture containing an inert gas (like nitrogen) and a vaporized liquid feed of MAPA and an excipient is contacted with a material having low surface acidity and basicity. google.com Acetic acid is a commonly used excipient. google.comgoogle.com For example, a molar yield of at least 85% of methyl acrylate from MAPA can be achieved under such conditions. google.com
Optimal conditions for maximizing the conversion of MAPA to methyl acrylate and achieving the highest molar yield have been identified. google.com A temperature range of about 550°C to 565°C is generally considered optimal. google.comgoogle.com The gas hourly space velocity (GHSV), which is the ratio of the gas flow rate to the reactor volume, is another important parameter, with a preferred range of about 225 to 900 h⁻¹. google.comgoogle.com
The table below summarizes the effect of different reaction conditions on the pyrolysis of MAPA to methyl acrylate.
| Parameter | Condition | Effect on Yield/Conversion | Reference |
| Temperature | 550-565 °C | Optimal for maximum conversion and yield. | google.comgoogle.com |
| Residence Time | Short (e.g., when using 50% MAPA in methanol) | 90% yield of methyl acrylate. | osti.gov |
| Residence Time | Longer (e.g., when using 100% MAPA) | 76% yield with some decomposition. | osti.gov |
| Catalyst/Contact Material | Quartz, Calcium Sulfate | Facilitates the pyrolysis reaction. | google.com |
| Excipient | Acetic Acid | Can improve molar yield to at least 85%. | google.com |
| Gas Hourly Space Velocity (GHSV) | 225-900 h⁻¹ | Influences reaction efficiency. | google.comgoogle.com |
Chiral Derivatization for Enantioselective Synthesis
(S)-2-Acetoxypropanoic acid and its derivatives, particularly the corresponding acyl chloride, are valuable reagents for the chiral derivatization of alcohols and amines. This process is crucial for determining the enantiomeric composition of chiral compounds, a vital step in the synthesis and analysis of pharmaceuticals and other biologically active molecules. researchgate.net
The derivatization involves reacting the chiral alcohol or amine with the (S)-2-acetoxypropionyl chloride. This reaction forms diastereomeric esters or amides, which can then be separated and quantified using techniques like gas chromatography (GC) or high-performance liquid chromatography (HPLC). lcms.cz The use of a chiral stationary phase in the chromatography column allows for the baseline separation of these diastereomers, enabling the determination of the enantiomeric excess of the original chiral compound.
For example, (S)-2-acetoxypropionyl chloride has been successfully used for the chiral derivatization of secondary alcohols for enantioselective GC analysis. It has also been employed in the synthesis of pharmaceuticals, such as the iodinated X-ray contrast agent Iopamidol, where a specific chiral configuration is required.
The effectiveness of (S)-2-acetoxypropanoic acid as a chiral derivatizing agent has been compared with other reagents like (S)-α-methoxy-α-(trifluoromethyl)phenylacetic acid (Mosher's acid). researchgate.net The choice of derivatizing agent can influence the separation and resolution of the resulting diastereomers. researchgate.net
The conditions for the derivatization reaction need to be carefully controlled to avoid side reactions like hydrolysis of the acyl chloride and to ensure complete reaction. The use of dry solvents, such as dichloromethane (B109758) or toluene, is recommended to minimize moisture.
The table below provides an overview of the application of this compound derivatives in chiral derivatization.
| Application | Derivatizing Agent | Analytical Technique | Purpose | Reference |
| Chiral alcohols | (S)-2-Acetoxypropionyl chloride | Gas Chromatography (GC) | Determination of enantiomeric composition. | |
| Pharmaceutical synthesis | (S)-2-Acetoxypropionyl chloride | Not specified | Synthesis of enantiomerically pure intermediates. | |
| Comparison of derivatizing agents | (S)-α-acetoxypropanoic acid | Not specified | Evaluating the effectiveness for derivatizing chiral alcohols. | researchgate.net |
Transesterification as a Competing Reaction
In the synthesis of acrylates from this compound esters, transesterification can be a significant competing reaction. researchgate.net This is particularly relevant in processes that involve alcohols or other esters as solvents or reactants. Transesterification is an equilibrium-driven reaction where the alkoxy group of an ester is exchanged with the alkoxy group of an alcohol. mdpi.com
When producing acrylate esters from esters of this compound (APA), if an alcohol is present, it can react with the starting APA ester or the product acrylate ester, leading to a mixture of different ester products and reducing the yield of the desired acrylate. researchgate.net For instance, in the production of polyalcohol acrylates, transesterification with methyl acrylate is a possible synthetic route, but it introduces the challenge of managing the methanol generated as a byproduct. mdpi.com
The extent of transesterification can be influenced by several factors, including the solvent used and the presence of acid or base catalysts. researchgate.netepo.org Research has shown that the choice of solvent can mitigate this competing reaction. researchgate.net Additionally, minimizing the amount of excess acid in the reaction mixture can also help to suppress transesterification. researchgate.net
In the context of producing telechelic poly(lactic acid) oligomers with acrylate end-groups, transesterification is the desired primary reaction. nih.govresearchgate.net In this case, a high molecular weight poly(lactic acid) is reacted with a diacrylate in the presence of a catalyst, such as a Lewis acid, to induce transesterification and form the functionalized oligomers. nih.govresearchgate.net
A process for making 2-acetoxyalkanoic acid esters via transesterification involves reacting an α-hydroxyalkanoic acid ester (like methyl lactate) with an acetate (B1210297) ester (like methyl acetate) in the presence of a transesterification catalyst. epo.org To achieve high yields, it is crucial to maintain a very low water content (below 0.15% by weight) in the reaction vessel, as water can participate in side reactions. epo.org
The table below summarizes key aspects of transesterification as a competing or desired reaction in processes involving this compound and its derivatives.
| Process | Role of Transesterification | Key Factors | Outcome | Reference |
| Acrylate production from APA esters | Competing reaction | Solvent choice, excess acid | Reduced yield of desired acrylate | researchgate.net |
| Synthesis of telechelic PLA oligomers | Desired reaction | Lewis acid catalyst, diacrylate reactant | Formation of acrylate-functionalized oligomers | nih.govresearchgate.net |
| Synthesis of 2-acetoxyalkanoic acid esters | Desired reaction | Low water content, transesterification catalyst | High yield of the target ester | epo.org |
| Synthesis of polyalcohol acrylates | Alternative synthetic route | Starting from methyl acrylate | Generation of methanol byproduct | mdpi.com |
Applications of 2 Acetoxypropanoic Acid in Advanced Research Areas
Pharmaceutical Development and Medicinal Chemistry
2-Acetoxypropanoic acid and its derivatives are instrumental in the creation of new drugs and the enhancement of existing ones. chemimpex.comchemimpex.com The compound's chirality and reactivity are particularly advantageous in the synthesis of targeted and effective pharmaceuticals. chemimpex.comchemimpex.com
Intermediate in Synthesis of Bioactive Compounds
As a chiral building block, this compound is a crucial intermediate in the synthesis of a wide array of bioactive compounds. chemimpex.comchemimpex.com Its structure allows for the creation of complex molecules with specific stereochemistry, which is often essential for their biological activity. chemimpex.com Researchers utilize this compound to construct targeted therapies, highlighting its importance in medicinal chemistry. chemimpex.com
Development of Enantiomerically Pure Drugs
The presence of a chiral center in this compound makes it particularly valuable in the development of enantiomerically pure drugs. chemimpex.com The specific three-dimensional arrangement of atoms in a molecule, or its stereochemistry, can significantly influence its biological effects. chemimpex.com By using a specific enantiomer of this compound, such as (R)-(+)-2-acetoxypropionic acid or (S)-(-)-2-acetoxypropionic acid, chemists can synthesize drugs with a single, desired stereoisomer, which can lead to increased efficacy and reduced side effects. chemimpex.comchemimpex.com
Synthesis of Anti-inflammatory and Analgesic Medications
This compound serves as an intermediate in the synthesis of various pharmaceuticals, with a notable application in the development of anti-inflammatory and analgesic medications. chemimpex.comchemimpex.com Derivatives of propanoic acid have been shown to possess significant analgesic and anti-inflammatory properties. nih.gov For instance, research into 6-acyl-2-benzoxazolinone and 6-acyl-2-benzothiazolinone derivatives with a propanoic acid side chain has demonstrated their potential as potent analgesic and anti-inflammatory agents. nih.gov
Investigation of Derivatives for Therapeutic Uses
The derivatives of this compound are a subject of ongoing investigation for their potential therapeutic applications. Studies have explored the biological activities of these derivatives, with some showing promise as antimicrobial and anti-inflammatory agents. Its interactions with other compounds are also being studied to understand how it might enhance the solubility and bioavailability of certain drugs.
Biochemical Research and Metabolic Studies
In the realm of biochemistry, this compound is a valuable tool for understanding complex biological processes. chemimpex.comchemimpex.com Its involvement in metabolic pathways provides insights into the intricate workings of living organisms. chemimpex.comchemimpex.com
Studies Related to Metabolic Pathways
This compound is utilized in research focused on metabolic pathways and enzyme activity. chemimpex.comchemimpex.com By studying how this compound is processed within biological systems, scientists can gain a deeper understanding of various metabolic routes. chemimpex.comchemimpex.com For example, it is recognized as a bio-based chemical that can be produced through biological and/or chemical reactions from biomass-derived carbon sources. sci-hub.se The study of such compounds contributes to the broader field of metabolic engineering, which aims to design and optimize microbial cell factories for the production of valuable chemicals. sci-hub.se
Understanding Enzyme Activity in Biochemical Processes
This compound and its derivatives serve as valuable tools in biochemical research for probing and understanding enzyme activity. The compound is implicated in processes involving several specific enzymes, providing insights into metabolic regulation and potential therapeutic interventions.
One area of investigation involves its role as a precursor to flavor compounds like diacetyl and acetoin, which are significant in the food and beverage industry. The formation and removal of these compounds are controlled by enzymes such as acetolactate decarboxylases. These enzymes are used in brewing to reduce levels of diacetyl, which can cause off-flavors, and in winemaking to manage maturation times by converting acetolactate to acetoin. The study of this compound's conversion pathways thus aids in optimizing these enzymatic processes.
In pharmacological research, derivatives of this compound are synthesized to act as enzyme inhibitors. For instance, it has been used as a starting reagent in the synthesis of l-chloro-l-oxopropan-2-yl acetate (B1210297), an intermediate for creating compounds that inhibit phosphatidylinositol-5-phosphate-4-kinase (PI5P4K). google.com The inhibition of PI5P4K enzymes presents a novel strategy for treating a range of diseases, highlighting the compound's utility in developing targeted enzyme-based therapies. google.com
Furthermore, this compound has been identified as a constituent in plant extracts studied for their enzymatic effects. In a study on Garcinia atroviridis fruit extract, which contains this compound, the extract demonstrated inhibitory activity against tyrosinase. nih.govresearchgate.net Tyrosinase is a key copper-containing enzyme responsible for melanin (B1238610) production, and its inhibition is a target for managing hyperpigmentation. nih.gov
Role in Biological Systems
In biological systems, this compound is recognized as an intermediate metabolite and a precursor to significant flavor and aroma compounds. Its interactions with enzymes and proteins are a subject of ongoing investigation to fully elucidate its metabolic roles. smolecule.com
Comprehensive metabolic mapping places this compound (APA) as a chemical intermediate that can be derived from lactic acid, which in turn is produced from pyruvate (B1213749) in central metabolic pathways. sci-hub.sescribd.com This positions it within the broader network of bio-based chemical production, connecting fundamental metabolites to valuable downstream products. sci-hub.se Under certain conditions, it can be hydrolyzed to yield lactic acid and acetic acid, both of which are ubiquitous in biological systems. smolecule.com
The compound's primary recognized role in specific biological systems is as a precursor. In fermented products like dairy, beer, and sake, this compound is a precursor to diacetyl and acetoin. scribd.com While these compounds are desirable for the flavor profile of many dairy products, they are considered off-flavors in beer and sake, making the metabolic pathways involving this compound critical for quality control in these industries. scribd.com It is also identified as a secondary product in certain chemical reactions in food systems, formed through the esterification of lactic acid with acetic acid during the degradation of other compounds. jfda-online.com
Polymer Science and Material Synthesis
A significant application of this compound is its use as a key intermediate in a renewable route to produce acrylic acid. This process typically begins with lactic acid, a bio-based platform chemical, which is converted to this compound via acetoxylation. scribd.commsu.eduresearchgate.netrsc.orgcsic.es This intermediate is then subjected to pyrolysis (thermal decomposition) to yield acrylic acid and regenerate acetic acid, which can be recycled in the initial step. sci-hub.sescribd.comresearchgate.netrsc.org This indirect pathway is often preferred over the direct dehydration of lactic acid because it can offer higher selectivity and yield. scribd.comrsc.org
Table 1: Research Findings on Acrylic Acid Production from this compound and its Esters
| Precursor | Catalyst/Contact Material | Temperature | Reported Yield/Selectivity | Reference(s) |
|---|---|---|---|---|
| This compound (from Lactic Acid) | Solid Acid Catalysts (e.g., Amberlyst 70) | 100°C (Acetoxylation) | Selectivity to 2-APA: 83–90% | csic.es |
| This compound (from Lactic Acid) | Combined Acetoxylation & Pyrolysis | Elevated Temperatures | Projected Acrylic Acid Yield: 80-85% | csic.es |
| Methyl & Benzyl (B1604629) 2-Acetoxypropanoate | Nonporous Silica (B1680970) Particles | 550°C | Acrylate (B77674) Ester Yield: 75% | researchgate.net |
| This compound | Pyrolysis (no catalyst specified) | ~550°C | Acrylic Acid Yield: ~95% | rsc.org |
This compound serves as a versatile precursor for a range of esters and polymers beyond acrylic acid. Its chemical structure, featuring both a carboxylic acid and an ester group, allows for various chemical modifications. smolecule.com
The compound can react with different alcohols through esterification to produce a family of 2-acetoxypropanoate esters. smolecule.com For example, researchers have synthesized methyl, ethyl, n-butyl, iso-butyl, and benzyl esters of this compound. researchgate.net These esters can then be used as monomers in polymerization reactions or be converted into other valuable chemicals. Specifically, these esters can be pyrolyzed to form their respective acrylate esters, which are important monomers for producing various acrylic polymers used in paints, adhesives, and coatings. researchgate.net
The connection of this compound to lactic acid also links it to the production of polylactic acid (PLA), a biodegradable and biocompatible polymer. sci-hub.sescribd.com As an intermediate derived from lactic acid, its synthesis is part of the broader value chain for creating bio-based and biodegradable plastics. sci-hub.se
Precursor for Acrylic Acid Production
Food Science and Preservation
This compound is recognized for its potential application in the food industry as a preservative, owing to its antimicrobial properties. smolecule.com Some studies suggest it can be used as a food additive to enhance the shelf life of various products. researchgate.net
The antimicrobial activity is likely derived from its hydrolysis products: acetic acid and lactic acid. smolecule.com Both of these organic acids are well-known food preservatives with established antimicrobial effects. Acetic acid, the main component of vinegar, is effective against a wide range of bacteria, including foodborne pathogens. smolecule.com Research on acetic acid has demonstrated its ability to not only kill planktonic (free-floating) bacteria but also to eradicate persistent bacterial biofilms. Lactic acid, produced during fermentation, also contributes to food preservation by lowering the pH and inhibiting the growth of spoilage microorganisms.
The identification of this compound in extracts of Garcinia atroviridis, a fruit that has shown antimicrobial activity against foodborne pathogens, further supports its potential role in food preservation. nih.gov Therefore, this compound can be considered a potential pro-antimicrobial agent that, upon hydrolysis in a food matrix, releases active antimicrobial compounds.
Flavoring Agent Applications
This compound is utilized in the food industry as a flavoring agent and a preservative. chemimpex.comchem960.com Its application in this sector helps to improve the taste and extend the shelf life of various food products. chemimpex.comchemimpex.com The dual functionality of this compound, stemming from its carboxylic acid and ester groups, allows it to participate in a wide range of chemical reactions, making it a versatile additive in food manufacturing. While both the (R)-(+)- and (S)-(-)- enantiomers of this compound are mentioned for their potential as flavoring agents, some sources indicate that the (S)-(-)- form is not recommended for flavor use. chemimpex.comchemimpex.comthegoodscentscompany.comperflavory.com The European Food Safety Authority (EFSA) has noted that 2-acetoxypropionic acid has not been evaluated as a flavoring substance and is not listed in the EU-Register of flavorings. dtu.dk
| Enantiomer | Reported Application as Flavoring Agent | Source |
| (R)-(+)-2-Acetoxypropionic acid | Can be used as a food additive, acting as a flavoring agent. chemimpex.com | Chem-Impex chemimpex.com |
| (S)-(-)-2-Acetoxypropionic acid | Has potential applications in the food industry as a flavoring agent. chemimpex.com | Chem-Impex chemimpex.com |
| (S)-(-)-2-acetoxypropionic acid | Recommendation for usage levels up to: not for flavor use. thegoodscentscompany.comperflavory.com | The Good Scents Company thegoodscentscompany.com, Perflavory perflavory.com |
Interactions with Biological Systems and Chemical Entities
Enhancement of Drug Solubility and Bioavailability as an Excipient
Research indicates that this compound can be used as an excipient to improve the solubility and bioavailability of certain drugs. smolecule.com Its chemical properties make it a candidate for use in pharmaceutical formulations to enhance the delivery and absorption of active pharmaceutical ingredients (APIs). The ability of its derivatives to act as innovative excipients has been highlighted, with potential applications as a solubility enhancer, viscosity enhancer, and emulsifying agent. researchgate.net For instance, a polymer derived from it, poly(N-acryloyl-L-phenylalanine-co-N-acryloyl-L-tryptophan) (PAAbCH), has shown promise in forming stable emulsions and hydrophilic films for prolonged drug release. researchgate.net
The SwissADME server, a tool for predicting pharmacokinetic properties, has been used to evaluate compounds like this compound for their drug-likeness based on criteria such as molecular weight, lipophilicity, and oral bioavailability. nih.govnih.gov Such in silico evaluations are crucial in the early stages of drug development to identify compounds with favorable pharmacokinetic profiles. nih.gov
| Property | Finding | Implication for Drug Delivery |
| Excipient Use | Can enhance the solubility and bioavailability of certain drugs. smolecule.com | Improved drug efficacy and absorption. |
| Derivative Applications | Polymers derived from related structures show promise as solubility and viscosity enhancers, and emulsifying agents. researchgate.net | Versatile applications in creating advanced drug delivery systems. |
| In Silico Analysis | Evaluated for drug-likeness and pharmacokinetic properties using tools like SwissADME. nih.govnih.gov | Early-stage identification of potential drug candidates with good absorption and distribution characteristics. |
Interactions with Enzymes and Proteins
The interactions of this compound with enzymes and proteins are a subject of ongoing investigation to elucidate its potential roles in metabolic pathways. smolecule.com Its derivatives are being studied for their biological activities and potential therapeutic uses. smolecule.com For example, research into its role in metabolic pathways helps in understanding its biological functions and potential therapeutic applications. chemimpex.com
Studies have explored the interaction of structurally related flavoring compounds with proteins. For instance, vanillin (B372448) has been shown to interact with milk proteins like β-lactoglobulin. jfda-online.com The reactivity of compounds with amino acids and proteins is a key area of study; for example, the reaction of allyl isothiocyanate (AITC) with the α-NH2 groups of amino acids is pH-dependent. jfda-online.com Furthermore, enzymes like peroxidase and xanthine (B1682287) oxidase can oxidize compounds like vanillin. jfda-online.com
Analytical Methodologies for 2 Acetoxypropanoic Acid Characterization and Quantification
Gas Chromatography (GC) for Quantitative Analysis
Gas chromatography (GC) is a primary method for the quantitative analysis of 2-acetoxypropanoic acid. researchgate.netcsic.eshud.ac.uk This technique is particularly useful for monitoring the progress of reactions, such as the acetoxylation of lactic acid to produce this compound. researchgate.netcsic.eshud.ac.ukrsc.org For instance, a GC instrument equipped with a flame ionization detector (FID) and a fused silica (B1680970) capillary column coated with dimethylpolysiloxane has been successfully used for this purpose. researchgate.net The injector and detector temperatures are typically maintained at elevated temperatures, such as 200°C, to ensure proper volatilization and detection. researchgate.net
The quantitative analysis often involves tracking substrate conversion and product yield over time. researchgate.net In studies investigating the catalytic acetoxylation of lactic acid, GC analysis revealed that the yield of this compound could reach 34–37% with a selectivity of 83–90% after 3 hours under specific reaction conditions. csic.es
Due to the polar nature of this compound, which can lead to poor peak shape and reduced volatility in GC analysis, a derivatization step is often necessary. researchgate.netrsc.orgphenomenex.blog Silylation is a common and effective derivatization technique used to enhance the GC analysis of polar analytes like carboxylic acids. researchgate.netrsc.orgphenomenex.blog This process involves replacing the active hydrogen in the carboxylic acid group with a non-polar trimethylsilyl (B98337) (TMS) group. phenomenex.blog The resulting TMS derivative is more volatile and less polar, leading to improved chromatographic performance. phenomenex.blog
A reliable silylation method for this compound involves the use of N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) as the silylating reagent. researchgate.netcsic.es The derivatization is typically carried out by heating the sample with BSTFA in a sealed vial. csic.es For complete silylation, the reaction may be conducted in a water bath at 44°C for 24 hours. csic.es This derivatization allows for accurate and reliable quantitative analysis by GC. researchgate.netcsic.eshud.ac.ukrsc.org The use of silylation has been instrumental in developing methods for monitoring the production of this compound from lactic acid. researchgate.netcsic.eshud.ac.ukrsc.orgresearchgate.net
| Parameter | Value/Description | Source(s) |
| Derivatization Reagent | N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) | researchgate.netcsic.es |
| Reaction Conditions | Heating in a sealed glass vial | csic.es |
| Temperature | 44°C | csic.es |
| Duration | 24 hours for full silylation | csic.es |
| Purpose | To increase volatility and improve GC peak shape for quantitative analysis. | researchgate.netrsc.orgphenomenex.blog |
Spectroscopic Characterization (e.g., IR, HR-EI-MS)
Spectroscopic techniques are vital for the structural elucidation of this compound and its derivatives.
Infrared (IR) Spectroscopy provides information about the functional groups present in the molecule. For a related compound, (S)-2-(2-hydroxypropanamido) benzoic acid, which shares structural similarities, IR spectroscopy revealed characteristic absorption bands. scielo.org.mx For instance, bands at 3400.4 cm⁻¹ and 1660.6 cm⁻¹ suggested a conjugated system. scielo.org.mx Similar principles apply to the analysis of this compound, where characteristic peaks for the ester and carboxylic acid carbonyl groups would be expected.
High-Resolution Electron Ionization Mass Spectrometry (HR-EI-MS) is used to determine the precise molecular weight and elemental composition of a compound. In the characterization of a derivative of this compound, HR-EI-MS provided a measured m/z value that was very close to the calculated value, confirming the assigned structure. scielo.org.mx This technique is crucial for confirming the identity of newly synthesized compounds.
Chromatographic Techniques (e.g., HPLC, LC-MS)
Besides GC, other chromatographic methods are valuable for the analysis of this compound and related compounds.
High-Performance Liquid Chromatography (HPLC) is a versatile technique for separating and quantifying components in a mixture. nih.govscribd.com Reversed-phase HPLC, often with a C18 column, is a common mode used for separating organic acids. nih.gov The choice of mobile phase additive, such as formic acid or acetic acid, can significantly impact the separation and detection sensitivity. nih.gov
Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the detection capabilities of mass spectrometry, making it a powerful tool for identifying and quantifying compounds in complex mixtures. scielo.org.mxnih.gov In the analysis of plant extracts, LC-MS with an electrospray ionization (ESI) source was used to identify various bioactive compounds, including this compound. nih.gov This technique is particularly useful for analyzing samples that are not suitable for GC analysis due to low volatility or thermal instability.
Advanced Computational Methods in Characterization
Computational methods play an increasingly important role in the characterization of molecules like this compound, providing insights that complement experimental data.
Density Functional Theory (DFT) is a quantum chemical method used to calculate the electronic structure of molecules. rsc.org These calculations can predict various properties, including molecular geometry, vibrational frequencies (for IR and Raman spectra), and electronic properties. tandfonline.comresearchgate.net DFT has been used to study reaction mechanisms and thermodynamic properties related to the production of acrylic acid from this compound. By modeling the molecule and its potential reaction pathways, DFT can provide a deeper understanding of its chemical behavior. researchgate.net
For chiral molecules like the (R) or (S) enantiomers of this compound, chiroptical methods are essential for determining the absolute configuration. nih.govnih.govresearchgate.net
Circular Dichroism (CD) and Electronic Circular Dichroism (ECD) spectroscopy measure the differential absorption of left- and right-circularly polarized light by a chiral molecule. nih.govnih.gov The resulting spectrum is unique to a specific enantiomer. nih.gov
Quantum chemical calculations, particularly Time-Dependent Density Functional Theory (TDDFT), are used to predict the ECD spectra of different possible stereoisomers. scielo.org.mxnih.govresearchgate.net By comparing the calculated ECD spectrum with the experimentally measured spectrum, the absolute configuration of the chiral center can be confidently assigned. scielo.org.mxnih.govresearchgate.net This combined experimental and computational approach was successfully used to determine the stereochemistry of a novel compound synthesized from (R)-2-acetoxypropanoic acid. scielo.org.mx
Theoretical and Computational Studies of 2 Acetoxypropanoic Acid
Conformational Analysis and Energy Landscapes
While specific, in-depth computational studies focusing solely on the conformational analysis of isolated 2-acetoxypropanoic acid are not extensively detailed in the available literature, the principles of such analyses are standard in computational chemistry. These studies involve mapping the potential energy surface of the molecule by rotating its single bonds to identify all possible three-dimensional arrangements, or conformers.
Quantum chemical calculations, such as Density Functional Theory (DFT), are used to determine the optimized geometry and relative energy of each conformer. This process identifies the most stable, low-energy structures that the molecule is most likely to adopt. For instance, in studies of larger molecules containing the this compound moiety, determining the optimized conformer is a crucial first step to ensure the subsequent calculations, like spectral predictions, are accurate. redalyc.org Similarly, computational investigations into reaction mechanisms involving related compounds often begin with optimizing the structures of reactants and intermediates to locate the lowest energy pathways. escholarship.org
Molecular Orbital (MO) Analysis
Molecular Orbital (MO) theory provides a framework for understanding the electronic structure and reactivity of molecules. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest, as they are the frontier orbitals that typically govern chemical reactions. libretexts.org
In a study of a novel compound containing a (S)-2-(2-acetoxypropanamido)benzoate group, MO analysis was performed using Time-Dependent Density Functional Theory (TD-DFT) to explain the observed electronic circular dichroism (ECD) spectrum. redalyc.org The analysis revealed that specific electronic transitions between molecular orbitals were responsible for the characteristic peaks in the spectrum. For example, a significant positive peak at 211 nm was attributed to an electronic transition from MO 54 to MO 57, which involved π→π* and n→π* transitions of the phenyl ring and carbonyl groups. redalyc.org Another peak at 237 nm was dominated by transitions from MO 54 to MO 56 and MO 55 to MO 57. redalyc.org This type of analysis directly links the electronic structure to experimentally observed properties.
Table 1: Key Electronic Transitions from MO Analysis
| Observed Peak (nm) | Primary Electronic Transition | Transition Type | Source |
|---|---|---|---|
| 211 | MO 54 → MO 57 | π→π* and n→π* | redalyc.org |
| 237 | MO 54 → MO 56 / MO 55 → MO 57 | Combination of transitions | redalyc.org |
Reaction Mechanism Elucidation through Computational Chemistry
Computational chemistry is instrumental in elucidating complex reaction mechanisms that may be difficult to probe experimentally. For reactions involving this compound (APA), computational methods have been used to test mechanistic hypotheses and understand reaction pathways.
One powerful approach is the ab initio nanoreactor, a simulation method for discovering new reaction pathways. escholarship.org In one study, this method was used to investigate the oxidation of levulinic acid. An intuitive, but ultimately incorrect, hypothesis suggested that 3-acetoxypropanoic acid might be an intermediate. However, quantum chemistry calculations predicted a high activation free energy (ΔG‡) of 33.5 kcal/mol for its formation, making it an unlikely pathway under the mild reaction conditions. escholarship.org This demonstrates how computational modeling can effectively exclude non-productive lines of inquiry.
Density Functional Theory (DFT) computations are also frequently used to study relevant reaction routes and pathways, providing a deeper understanding of intermediate structures and product formation. researchgate.netosti.gov For the conversion of lactic acid to APA, a pseudo-homogeneous kinetic model was developed based on experimental data, which was then used in process simulation software to predict the behavior of a reactive distillation column. aiche.orgosti.gov This synergy between experimental kinetics and computational modeling is crucial for process design and optimization. osti.gov
Prediction of Chemical Reactivity and Selectivity
Theoretical studies are highly effective in predicting the reactivity and selectivity of chemical reactions. For this compound (APA), computational insights have helped explain and predict product distributions under various conditions.
In the pyrolysis of APA to acrylic acid, the choice of catalyst is critical. It was found that catalysts like barium phosphate (B84403) (Ba₃(PO₄)₂) were effective, whereas other acidic, basic, or inert materials tended to convert APA primarily to acetaldehyde (B116499), an undesirable byproduct. osti.gov Furthermore, the selectivity of the Ba₃(PO₄)₂ catalyst was dependent on its pretreatment method. This highlights how computational models can help screen potential catalysts and optimize reaction conditions to favor a desired product.
Another example of predicted selectivity comes from the production of acrylate (B77674) esters from APA esters. An experimental and computational study showed that methyl and benzyl (B1604629) APA esters result in a significantly higher acrylate ester yield (up to 75%) compared to ethyl or butyl esters. researchgate.net This difference in reactivity is attributed to the structure of the alcohol group; ethyl and butyl esters possess hydrogen atoms on the β-carbon of the ester functional group, which allows for a competing alkene elimination side-reaction, thus reducing the yield of the desired acrylate. researchgate.net
Thermodynamic and Kinetic Studies of Reactions
Computational chemistry provides quantitative data on the thermodynamics (e.g., reaction energies) and kinetics (e.g., activation energies) of chemical processes. These parameters are essential for understanding reaction feasibility and rates.
For the synthesis of this compound (APA) via the esterification of lactic acid with acetic acid, kinetic and equilibrium data were collected experimentally. osti.gov This data was then used to develop a comprehensive kinetic model that accounted for several competing reversible reactions. osti.gov The model was initially developed for a temperature range of 75-92°C but was later validated at higher temperatures, demonstrating its predictive power. osti.gov This model is a key component in simulations for designing and optimizing the reactive distillation process used for APA synthesis. aiche.org
In the subsequent pyrolysis of APA to acrylic acid, kinetic studies showed that higher temperatures (≥350°C) led to the decomposition of acrylic acid and lower yields, with optimal yields achieved around 325°C. osti.gov Similarly, in the pyrolysis of methyl-2-acetoxypropionate (a derivative of APA), residence time was identified as a critical parameter affecting the yield of methyl acrylate. osti.gov Computational studies on related systems, such as the dehydration of lactic acid, have calculated activation energies for competing reaction pathways, explaining why certain side products like acetaldehyde may be favored under specific conditions. scribd.com
Table 2: Summary of Kinetic and Thermodynamic Findings
| Reaction | Finding | Methodology | Source |
|---|---|---|---|
| Lactic Acid + Acetic Acid → APA | Development of a kinetic model for competing reversible reactions. | Batch reactor experiments and kinetic modeling. | osti.gov |
| APA → Acrylic Acid | Optimal yield at ~325°C; higher temperatures cause product decomposition. | Catalyzed pyrolysis experiments. | osti.gov |
| Formation of 3-APA intermediate | Calculated activation free energy (ΔG‡) of 33.5 kcal/mol suggests the pathway is unlikely. | Quantum chemistry calculations (ab initio nanoreactor). | escholarship.org |
Derivatives and Analogues of 2 Acetoxypropanoic Acid: Synthesis and Research
Synthesis of Esters of 2-Acetoxypropanoic Acid (e.g., Methyl, Ethyl, Benzyl (B1604629), Butyl APA Esters)
The synthesis of this compound (APA) esters is primarily achieved through the esterification or acetylation of lactic acid and its corresponding esters. These methods provide routes to various alkyl and aryl esters, including methyl, ethyl, benzyl, and butyl 2-acetoxypropanoates.
One common and efficient method is the acetylation of a lactate (B86563) ester. For instance, methyl 2-acetoxypropionate (MAPA) can be synthesized by reacting methyl lactate with acetic anhydride (B1165640). google.com This reaction is often catalyzed by an acid, such as a resin like Amberlyst 15, and may be performed at cooled temperatures (e.g., 0°C) to manage the exothermic nature of the reaction. google.com Similarly, ethyl 2-acetoxypropanoate can be prepared by the dropwise addition of propionic anhydride and a catalytic amount of concentrated sulfuric acid to ethyl lactate. doi.org
Another significant synthetic route is the transesterification reaction between a lactate ester and an acetate (B1210297) ester. A process has been developed where an α-hydroxyalkanoic acid ester (like methyl lactate) is heated with an acetate ester (like methyl acetate) at temperatures of at least 150°C under superatmospheric pressure. epo.org This reaction, conducted in the presence of a transesterification catalyst and with a low water content (below 0.15% by weight), can produce the desired 2-acetoxyalkanoic acid ester with yields ranging from 50% to 75%. epo.org
The synthesis of these esters is often a critical step for producing other valuable chemicals. For example, methyl, ethyl, benzyl, and butyl esters of APA are synthesized as precursors for their corresponding acrylate (B77674) esters through pyrolysis. acs.orgresearchgate.net The synthesis of benzyl esters can also be achieved through various established benzylation techniques, adapting them for the propanoic acid backbone. orgsyn.org The butyl ester, specifically butyl β-acetoxypropionate, has been noted as a precursor for butyl acrylate via pyrolysis. orgsyn.org
| Ester Derivative | Synthesis Method | Reactants | Catalyst/Conditions | Reference |
|---|---|---|---|---|
| Methyl 2-acetoxypropanoate (MAPA) | Acetylation | Methyl lactate, Acetic anhydride | Amberlyst 15 (H) resin, 0°C | google.com |
| Ethyl 2-acetoxypropanoate | Acetylation/Esterification | Ethyl lactate, Propionic anhydride | Concentrated H₂SO₄ | doi.org |
| General APA Esters | Transesterification | Lactate ester, Acetate ester | Transesterification catalyst, >150°C, superatmospheric pressure | epo.org |
| Butyl 2-acetoxypropanoate | Pyrolysis Precursor Synthesis | Not specified | Synthesized for subsequent pyrolysis to butyl acrylate | orgsyn.org |
| Benzyl 2-acetoxypropanoate | Pyrolysis Precursor Synthesis | Not specified | Synthesized for subsequent pyrolysis to benzyl acrylate | acs.org |
Investigation of Biological Activities of Derivatives
Derivatives of this compound have been investigated for a range of potential biological activities. Research indicates that these compounds may possess anti-inflammatory, antimicrobial, and other pharmacologically relevant properties.
Derivatives of this compound have been explored for potential anti-inflammatory effects. smolecule.com Specifically, the chiral compound (R)-(+)-2-Acetoxypropionic acid is noted as a versatile intermediate in the synthesis of various pharmaceuticals, including anti-inflammatory and analgesic medications. chemimpex.com Its (S)-(-) enantiomer is also a valuable building block in producing more complex organic compounds for drug development. chemimpex.com
Some studies suggest that this compound itself has antimicrobial properties, which could be useful in pharmaceutical formulations. smolecule.com Furthermore, related compounds with acyl chloride functionalities, such as (S)-(-)-2-Acetoxypropionyl chloride, are often associated with antimicrobial and antifungal properties due to their high reactivity and ability to modify proteins. In the food industry, derivatives may be used as flavoring agents or preservatives. chemimpex.com
Additionally, this compound was identified as one of the constituents in an ethanolic extract of Garcinia atroviridis fruits. semanticscholar.org This extract demonstrated anti-melanogenic activity by inhibiting cellular tyrosinase and reducing melanin (B1238610) content in B16F10 melanoma cells. semanticscholar.org
Chiral Derivatives and their Enantioselective Applications
The presence of a chiral center at the C2 position of the propanoic acid backbone makes chiral derivatives of this compound valuable reagents and building blocks in asymmetric synthesis. These enantiomerically pure compounds are crucial for producing stereospecific molecules, particularly in the pharmaceutical industry.
(S)-(-)-2-Acetoxypropionyl chloride, a key chiral derivative, is used as a chiral derivatizing agent. It facilitates the analysis of secondary alcohols through enantioselective gas chromatography (GC). A primary application of this compound is as a crucial intermediate in the synthesis of pharmaceuticals that require specific chiral configurations, such as the iodinated X-ray contrast agent Iopamidol.
The acid itself can act as a precursor for other chiral reagents. For example, (S)-(-)-2-acetoxypropionic acid has been used to prepare thallium tris-[(S)-2-acetoxypropionate], a chiral non-racemic oxidant, to explore its potential in asymmetric oxidation reactions. mdpi.com The resolution of racemic mixtures of this compound is a known process, allowing for the separation of its enantiomorphs for these specialized applications. google.com The use of these optically pure derivatives is essential in the synthesis of optically active N-(mercaptoacyl)-amino acid derivatives, avoiding the need for optical separation at later stages. google.com
| Chiral Derivative | Application | Description | Reference |
|---|---|---|---|
| (S)-(-)-2-Acetoxypropionyl chloride | Chiral Derivatization | Used for enantioselective GC analysis of secondary alcohols. | |
| (S)-(-)-2-Acetoxypropionyl chloride | Pharmaceutical Synthesis | Key reagent in the synthesis of the X-ray contrast agent Iopamidol. | |
| (S)-(-)-2-Acetoxypropionic acid | Asymmetric Oxidation | Used to prepare thallium tris-[(S)-2-acetoxypropionate] for enantioselective reactions. | mdpi.com |
| Optically Pure APA Derivatives | Asymmetric Synthesis | Serve as intermediates in the synthesis of optically active N-(mercaptoacyl)-amino acid derivatives. | google.com |
Methyl-2-acetoxypropionate (MAPA) and its Transformations
Methyl-2-acetoxypropionate (MAPA) is a significant derivative of this compound, primarily researched for its role as a precursor to methyl acrylate (MA), a key commodity chemical used in the production of polymers and resins. The primary transformation studied is the pyrolysis of MAPA, which involves the elimination of acetic acid.
The conversion of MAPA to methyl acrylate is a high-temperature gas-phase reaction. tib.eugoogle.com Research has focused on optimizing conditions to maximize the yield and selectivity of this transformation. The pyrolysis is typically carried out at temperatures ranging from 400°C to 600°C. epo.org More specific patents detail optimal temperatures between 500°C and 580°C, with a preferred range of 550°C to 565°C to achieve maximum conversion and yield while minimizing side reactions like decarboxylation. google.comgoogle.com
The reaction is often performed in a fixed-bed reactor filled with a material having low surface acidity and basicity, such as nonporous silica (B1680970) particles or fused quartz, to prevent unwanted side reactions. acs.orggoogle.com An inert diluent gas, such as nitrogen or carbon dioxide, is used as a carrier. acs.orggoogle.com The co-feeding of acetic acid with the MAPA vapor has been shown to improve the yield of methyl acrylate. acs.org
Under these optimized conditions, very high molar yields of methyl acrylate from MAPA can be achieved, with reports of yields of at least 85% and in some cases exceeding 90%. google.comgoogle.com This process represents a potentially bio-based route to acrylics, as MAPA itself can be derived from lactic acid, a biorenewable feedstock. google.comacs.org
Future Research Directions and Emerging Applications
Advancements in Biorenewable Production Pathways
The transition from petrochemical feedstocks to renewable resources is a central goal of modern chemical manufacturing. sci-hub.se Research into 2-acetoxypropanoic acid is actively contributing to this shift by focusing on production routes that begin with biomass. The primary and most promising biorenewable feedstock for synthesizing this compound is lactic acid, which is readily produced via the fermentation of sugars derived from non-food biomass. sci-hub.secsic.esrsc.org
An important strategy involves an indirect, chemo-catalytic route where biosourced lactic acid is converted to acrylic acid, with this compound serving as a key intermediate. csic.esrsc.org This pathway is notable because it leverages a bio-based starting material while employing established chemical processes, potentially lowering the barrier to industrial adoption. csic.es
In addition to chemo-catalytic methods, biotechnological approaches are also being explored. These pathways utilize fermentation processes with specific microorganisms to produce this compound directly from renewable biomass sources, representing a frontier in green chemistry. smolecule.com The integration of this compound into the broader map of bio-based chemicals highlights its position as a derivative of pyruvate (B1213749) and lactic acid, central hubs in biorefinery concepts. sci-hub.se
Development of Novel Catalytic Systems for Synthesis and Transformations
Efficient and selective catalysts are critical for the economic viability of any chemical process. Significant research efforts are dedicated to discovering and optimizing catalytic systems for both the synthesis of this compound and its subsequent transformations.
For its synthesis from lactic acid, a range of solid acid catalysts have been systematically evaluated. csic.esrsc.org These include materials such as Y zeolites, sulfated zirconia, various ion-exchange resins, and sulfonated carbons like sulfonated graphene. csic.esrsc.org Studies have shown that sulfonic-based catalysts, in particular, demonstrate high activity and selectivity. csic.es For instance, under specific laboratory conditions, catalysts like Amberlyst 70 and sulfonated graphene achieved this compound yields of 34–37% with selectivity ranging from 83–90% after three hours. csic.es Another approach involves the use of acetyl chloride in a tetrahydrofuran (B95107) (THF) solvent, which avoids an aqueous work-up. semanticscholar.org
The primary transformation of this compound being investigated is its pyrolysis into acrylic acid and its esters, valuable monomers for the polymer industry. csic.esresearchgate.netresearchgate.net Research in this area focuses on optimizing reactor conditions and identifying suitable contact materials. researchgate.netaiche.org Nonporous silica (B1680970) particles have been identified as an effective contact material, and the use of carbon dioxide as a diluent gas and acetic acid as a co-feed has been shown to improve acrylate (B77674) yields significantly. researchgate.netaiche.org In a fixed-bed reactor at 550 °C, this process has achieved acrylate ester yields as high as 75%. researchgate.net Other catalytic systems, including those with mixed monophosphate and condensed phosphate (B84403) anions, are also being developed for the conversion of lactic acid and its derivatives like this compound. google.com
| Catalyst | Yield of 2-APA (%) (after 3h) | Selectivity to 2-APA (%) |
|---|---|---|
| Amberlyst 70 | 37 | 90 |
| Nafion NR-50 | 35 | 88 |
| Sulfonated Graphene | 34 | 83 |
| AC-SO3H (Sulfonated Carbon) | 34 | 84 |
| HY meso (Zeolite) | <5 | - |
| Sulfated Zirconia | <5 | - |
Exploration of New Therapeutic and Biomedical Applications
The unique chemical structure of this compound and its derivatives has prompted investigations into their potential roles in medicine and biotechnology. While still in early-stage research, several promising avenues are emerging.
Derivatives of this compound are being actively studied for a range of potential therapeutic uses, capitalizing on their inherent biological activities. smolecule.com Preliminary research suggests that certain derivatives may possess anti-inflammatory and antimicrobial properties. smolecule.com Furthermore, the compound itself is being explored as a pharmaceutical excipient, where it may enhance the solubility and bioavailability of poorly soluble active drugs. smolecule.com
In the field of network pharmacology, this compound has been identified as a metabolite produced by the gut microbiota. nih.gov Its presence has been noted in analyses related to conditions like non-alcoholic fatty liver disease (NAFLD), suggesting a potential role in metabolic processes and disease pathways that warrants further investigation. nih.gov In a separate study, it was identified as a component in an extract from Garcinia atroviridis fruits, which was assessed for anti-melanogenic activity. nih.gov
Perhaps one of the most advanced areas of application is its use as a chemical building block in the synthesis of complex, high-value therapeutic agents. google.comgoogle.com It has been used as a reagent in the synthesis of molecules designed as Janus Kinase (JAK) inhibitors, a class of drugs used to treat autoimmune diseases and certain cancers. google.com It has also been employed in the development of Proteolysis Targeting Chimeras (PROTACs), an innovative therapeutic modality designed to trigger the degradation of specific disease-causing proteins. google.com In the biomedical materials sector, it serves as an intermediate in the creation of synthetic polymers for use in products like absorbent articles. patsnap.com
| Application Area | Specific Role/Finding | Reference |
|---|---|---|
| Drug Discovery | Precursor in the synthesis of Janus Kinase (JAK) inhibitors and PROTACs. | google.comgoogle.com |
| Pharmaceutical Formulation | Potential as an excipient to improve drug solubility and bioavailability. | smolecule.com |
| Metabolite Research | Identified as a gut microbiota metabolite in network pharmacology studies of NAFLD. | nih.gov |
| Biomedical Materials | Intermediate for synthetic polymers used in absorbent articles. | patsnap.com |
| Natural Product Chemistry | Identified in fruit extracts studied for anti-melanogenic properties. | nih.gov |
Integration with Sustainable Chemistry Principles
The production and use of this compound are increasingly aligned with the core principles of sustainable and green chemistry. This integration is driven by its role as a bridge between renewable feedstocks and valuable chemical products.
The most prominent example is its function as an intermediate in the production of acrylic acid from bio-based lactic acid. csic.esrsc.org This route is presented as a sustainable alternative to conventional, petroleum-based processes. nih.gov The process design itself incorporates green chemistry principles; for example, in the acetoxylation step, acetic acid can be used as both a reagent and a solvent, and it can be recovered and recycled in the subsequent pyrolysis step, minimizing waste. csic.esrsc.org
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2-Acetoxypropanoic acid, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves acetylation of lactic acid using acetic anhydride under acidic catalysis. Key parameters include temperature (60–80°C), stoichiometric ratios (1:1.2 lactic acid to acetic anhydride), and reaction time (4–6 hrs). Yield optimization requires monitoring via thin-layer chromatography (TLC) and purification by recrystallization from ethyl acetate .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what diagnostic peaks should researchers prioritize?
- Methodological Answer :
- ¹H NMR : Look for the acetate methyl group at δ 2.1–2.2 ppm and the methine proton adjacent to the carbonyl at δ 4.3–4.5 ppm.
- IR Spectroscopy : Confirm ester C=O stretching at 1740–1760 cm⁻¹ and carboxylic acid O-H stretch (broad, 2500–3300 cm⁻¹) if unreacted starting material persists.
- Mass Spectrometry : The molecular ion peak [M+H]⁺ should appear at m/z 133.1 (C₅H₈O₄) .
Q. How does this compound function as a precursor in polymer chemistry, particularly for biodegradable materials?
- Methodological Answer : It serves as a monomer for synthesizing polyesters via ring-opening polymerization. Researchers should evaluate its copolymerization with glycolic acid (PLGA formation) by tracking molecular weight distribution using gel permeation chromatography (GPC) and thermal stability via differential scanning calorimetry (DSC) .
Advanced Research Questions
Q. What experimental strategies can resolve contradictions in reported esterification kinetics of this compound across studies?
- Methodological Answer : Conduct a meta-analysis of published kinetic data (e.g., activation energies, rate constants) and identify variables such as solvent polarity (e.g., toluene vs. DMF) or catalyst type (H₂SO₄ vs. p-toluenesulfonic acid). Validate findings through controlled replicate experiments with in situ FTIR monitoring to track reaction progress .
Q. How does stereochemical configuration ((R)- vs. (S)-enantiomers) impact the reactivity of this compound in asymmetric synthesis?
- Methodological Answer : Use chiral HPLC to separate enantiomers and compare their nucleophilic acyl substitution rates with amines or alcohols. Density functional theory (DFT) calculations can predict transition-state energies, while X-ray crystallography confirms absolute configuration .
Q. What advanced computational models predict the hydrolytic stability of this compound under physiological conditions?
- Methodological Answer : Apply molecular dynamics simulations to model hydrolysis pathways in aqueous buffers (pH 5–7.4). Validate predictions with accelerated stability testing (40°C/75% RH) and quantify degradation products via LC-MS. Correlate results with Arrhenius plots to extrapolate shelf-life .
Data Analysis & Experimental Design
Q. How should researchers design experiments to assess the catalytic efficiency of lipases in this compound hydrolysis?
- Methodological Answer : Use a factorial design varying enzyme concentration (0.1–1.0 mg/mL), pH (6–8), and temperature (25–45°C). Measure initial rates via UV-Vis spectroscopy (NADH-coupled assay) and analyze data with Michaelis-Menten kinetics. Include triplicates and negative controls (heat-denatured enzyme) .
Q. What statistical approaches are suitable for analyzing batch-to-batch variability in this compound synthesis?
- Methodological Answer : Perform ANOVA on yield, purity, and molecular weight data from ≥5 independent batches. Use principal component analysis (PCA) to identify critical process parameters (e.g., stirring speed, cooling rate) contributing to variability .
Ethical & Safety Considerations
Q. What safety protocols are critical when handling this compound in laboratory settings?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
